
Methyl 5-oxazolecarboxylate
Übersicht
Beschreibung
Methyl 5-oxazolecarboxylate is a carboxylic acid derivative that is widely used in research and laboratory experiments. It is a versatile compound with a wide range of applications in chemical synthesis, drug development, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Applications :
- Methyl 5-substituted oxazole-4-carboxylates have been synthesized and tested for inhibitory activity on blood platelet aggregation, showing comparable activity to aspirin in some cases (Ozaki et al., 1983).
- 5-Aryloxazol-2-amine derivatives synthesized using an oxazole scaffold have shown potential as 5-lipoxygenase inhibitors, which could be beneficial for treating chronic inflammatory skin disorders (Suh et al., 2015).
- Synthesis of 2,5-disubstituted oxazoles from propargylcarboxamides using gold catalysis has been demonstrated, with potential applications in medicinal chemistry (Hashmi et al., 2004).
Cancer Research and Epigenetics :
- Improved methodologies using flow cytometry have been developed to measure variations in DNA methylation levels in cancer cells, with methyl 5-oxazolecarboxylate derivatives playing a role in this research (Desjobert et al., 2015).
- Synthesis of new 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates has been explored for potential anticancer activity, showing promising results in cytotoxicity against various cancer cell lines (Pilyo et al., 2020).
Synthetic Chemistry and Material Science :
- Synthesis of oxazole-4-carboxylate derivatives using N-acyl-β-halodehydroaminobutyric acid derivatives has been explored, showing potential for use as fluorescent probes (Ferreira et al., 2010).
- Research on the mild synthesis of oxazoles and their potential use in corrosion inhibition and material science has been conducted, highlighting the versatility of oxazole derivatives in various industrial applications (Hassan et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-8-5(7)4-2-6-3-9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJDORZNOSWWDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369194 | |
| Record name | Methyl 5-oxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121432-12-0 | |
| Record name | Methyl 5-oxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 5-oxazolecarboxylate in the synthesis of amphimedine?
A1: In this specific research [], this compound serves as a central building block within a multi-step synthesis of amphimedine. The molecule specifically acts as a precursor, undergoing a series of reactions including intramolecular cyclization and photoenolization. These transformations ultimately lead to the formation of a key intermediate, [methoxy-2 pyridyl-4]-5 benzo [c][2,7]naphtyridinemethanol-4, which is further elaborated to achieve the final amphimedine structure.
Q2: Are there other synthetic routes to amphimedine that utilize different starting materials or key intermediates?
A2: While this research focuses on a specific pathway involving this compound [], it's important to note that exploring diverse synthetic routes for complex natural products is common in organic chemistry. Other researchers may indeed be investigating alternative strategies for amphimedine synthesis that leverage different starting materials, reagents, or even entirely different reaction cascades. A comparative analysis of different synthetic approaches would consider factors such as yield, stereoselectivity, cost-effectiveness, and overall environmental impact.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B55452.png)

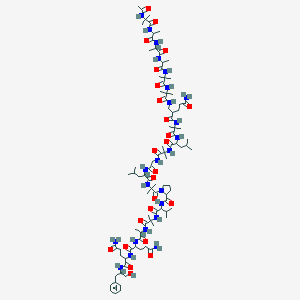

![Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B55466.png)
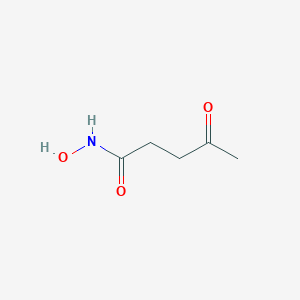


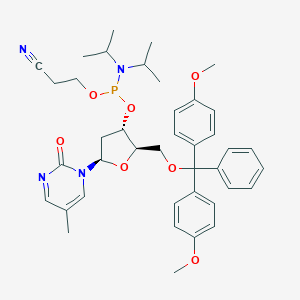
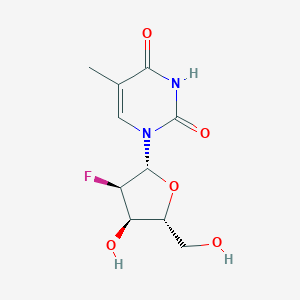
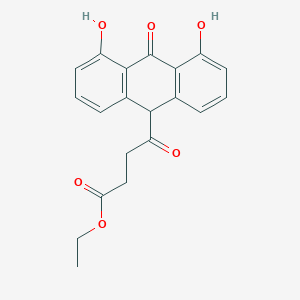
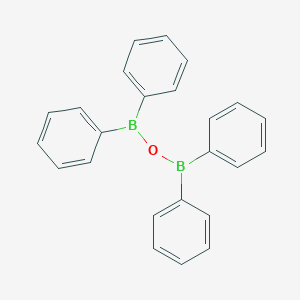

![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B55482.png)
